2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile
Overview
Description
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . This compound is characterized by a spirocyclic structure, which includes a 1,4-dioxaspiro[4.5]decane ring system and a hydroxyacetonitrile group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile involves several steps. One common method includes the reaction of 1,4-dioxaspiro[4.5]decane with acetonitrile under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy and nitrile groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups .
Scientific Research Applications
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile involves its interaction with specific molecular targets. The hydroxyacetonitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The spirocyclic structure provides stability and unique reactivity, making it a valuable compound in research .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol: This compound has a similar spirocyclic structure but differs in the functional groups attached.
1,4-Dioxaspiro[4.5]decane-8-acetonitrile: Similar in structure but lacks the hydroxy group, affecting its reactivity and applications.
Uniqueness
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile is unique due to its combination of a spirocyclic ring system and hydroxyacetonitrile group. This combination provides distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-yl)-2-hydroxyacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c11-7-9(12)8-1-3-10(4-2-8)13-5-6-14-10/h8-9,12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYPCXGSSQRXME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(C#N)O)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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